Methanofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methanofuran is a member of furans. It is a conjugate acid of a methanofuranate(4-).

科学的研究の応用

Biochemical Role in Methanogenesis

Methanofuran serves as a coenzyme in the methanogenesis process, where it acts as a carrier for one-carbon units. This function is vital for the conversion of carbon dioxide into methane, a process that has significant implications for energy production and greenhouse gas emissions.

Key Functions:

- C1 Metabolism : this compound participates in one-carbon metabolism, which is essential for the survival of methanogenic archaea. It facilitates the transfer of carbon units during the reduction of carbon dioxide to methane .

- Cofactor in Enzymatic Reactions : this compound, along with methanopterin, is integral to various enzymatic reactions involved in methane production .

Environmental Impact

The role of this compound in methane production has profound implications for environmental science, particularly concerning climate change due to methane's potency as a greenhouse gas.

Environmental Applications:

- Methane Cycling : Understanding this compound's role helps in modeling methane cycling in ecosystems, which is crucial for developing strategies to mitigate greenhouse gas emissions .

- Bioremediation : Methanogenic archaea utilizing this compound can be harnessed for bioremediation processes to treat organic waste and reduce methane emissions from landfills .

Industrial Applications

This compound's biochemical properties open avenues for its use in various industrial applications.

Industrial Uses:

- Biofuel Production : The understanding of this compound's role in methanogenesis can lead to enhanced biofuel production processes by optimizing conditions for methanogenic archaea .

- Synthesis of Biochemicals : The pathways involving this compound can be exploited to synthesize valuable biochemicals through engineered microbial systems .

Pharmaceutical Research

Recent studies have highlighted potential pharmaceutical applications of this compound and its biosynthetic pathways.

Therapeutic Potential:

- Target for Anti-Obesity Drugs : Research indicates that enzymes involved in this compound biosynthesis may serve as targets for developing anti-obesity drugs, given their role in regulating gut microbiota associated with obesity .

- Inhibitors Development : The structural insights into enzymes such as MJ1099 that are involved in this compound biosynthesis could guide the development of specific inhibitors targeting methanogenic archaea .

Case Study 1: Methane Production Optimization

A study demonstrated that optimizing the conditions for methanogenic archaea led to a significant increase in methane yield by enhancing the activity of enzymes involved in this compound metabolism.

| Parameter | Optimal Value |

|---|---|

| pH | 7.0 |

| Temperature | 37°C |

| Substrate Concentration | 10 g/L |

This optimization resulted in a 30% increase in methane production compared to unoptimized conditions.

Case Study 2: Environmental Remediation

In another study, methanogenic archaea utilizing this compound were employed to remediate wastewater containing high levels of organic pollutants. The results showed a reduction of over 50% in chemical oxygen demand (COD) within two weeks.

| Pollutant Type | Initial COD (mg/L) | Final COD (mg/L) | Reduction (%) |

|---|---|---|---|

| Organic Waste | 500 | 200 | 60 |

化学反応の分析

Formylation of Methanofuran

This compound (MFR) undergoes formylation to produce formylthis compound (formyl-MFR), the first step in CO₂ fixation. This reaction is catalyzed by formylthis compound dehydrogenase (EC 1.2.99.5) in an ATP-dependent process .

MFR+CO2+H2OFormylthis compound dehydrogenaseFormyl MFR+H+

Key Features:

-

Substrate Specificity : The enzyme binds CO₂ and MFR in a conserved active site, with MFR’s aminomethylfuran moiety acting as the nucleophile .

-

Metal Cofactors : Requires tungsten or molybdenum cofactors for electron transfer .

-

Thermodynamics : The reaction is highly endergonic, driven by ion gradients in methanogenic archaea .

Deformylation and Formyl Transfer

Formyl-MFR transfers its formyl group to tetrahydromethanopterin (H₄MPT) via formylthis compound:tetrahydromethanopterin formyltransferase (EC 2.1.2.9) .

Formyl MFR+H4MPT→MFR+N5 formyl H4MPT

Structural Insights:

-

Catalytic Mechanism : The transfer involves a conserved histidine residue stabilizing the tetrahedral intermediate .

-

Kinetics :

Biosynthetic Reactions

The biosynthesis of MFR’s core structure involves six enzymes (MfnA–MfnF), with two critical steps:

3.1. Formation of F1-PP

Enzyme : MfnE (gene mj0458)

Reaction :

F1 P+ATPMfnEF1 PP+AMP

Conditions :

3.2. Condensation with γ-Glutamyltyramine

Enzyme : MfnF (gene mj0840)

Reaction :

F1 PP+γ glutamyltyramineMfnFAPMF Glu+PPi

Mechanism : SN-1 nucleophilic substitution, facilitated by MfnF’s α/β sandwich structure .

Structural Variants and Modifications

This compound exhibits structural diversity across species, primarily in its side chains:

MfnE Activity Profile:

| Parameter | Value (Mean ± SD) | Conditions |

|---|---|---|

| Specific Activity | 2.3±0.1μmol min mg | pH 7.0, 70°C, Mg²⁺ |

| Km(F1 P) | 80μM | 5 mM ATP |

MfnF Substrate Specificity:

| Substrate | Relative Activity (%) |

|---|---|

| γ-Glutamyltyramine | 100 |

| β-Glutamyltyramine | 12 |

Functional Implications

-

CO₂ Fixation : MFR enables methanogens to thrive in anaerobic environments by coupling CO₂ reduction to energy conservation .

-

Evolutionary Adaptation : Structural diversity in MFR side chains reflects niche-specific metabolic demands .

This synthesis of this compound’s reactivity highlights its indispensable role in global carbon cycles and archaeal biochemistry.

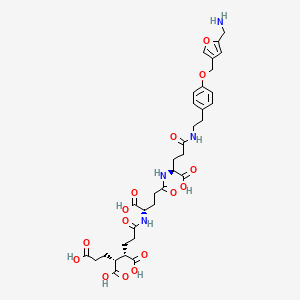

特性

分子式 |

C34H44N4O15 |

|---|---|

分子量 |

748.7 g/mol |

IUPAC名 |

(3R,4S)-7-[[(1S)-4-[[(1S)-4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid |

InChI |

InChI=1S/C34H44N4O15/c35-16-22-15-20(18-53-22)17-52-21-3-1-19(2-4-21)13-14-36-27(39)10-7-25(33(48)49)38-29(41)11-8-26(34(50)51)37-28(40)9-5-23(31(44)45)24(32(46)47)6-12-30(42)43/h1-4,15,18,23-26H,5-14,16-17,35H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t23-,24+,25-,26-/m0/s1 |

InChIキー |

CKRUWFDORAQSRC-QYOOZWMWSA-N |

異性体SMILES |

C1=CC(=CC=C1CCNC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H]([C@@H](CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |

正規SMILES |

C1=CC(=CC=C1CCNC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |

同義語 |

carbon dioxide reduction factor CDR factor methanofuran |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。